molecular formula C24H29N7O B1681514 2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one CAS No. 133690-62-7

2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one

Cat. No.: B1681514
CAS No.: 133690-62-7
M. Wt: 431.5 g/mol
InChI Key: STODEQQYGGTXOS-UHFFFAOYSA-N
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Description

SC-51316 is a nonpeptidic angiotensin II receptor antagonist. It is known for its ability to inhibit the pressor response to angiotensin II, making it a valuable compound in the treatment of hypertension. SC-51316 is an orally active agent that has shown efficacy in reducing blood pressure in various animal models .

Preparation Methods

The synthesis of SC-51316 involves several steps, starting with the preparation of the core structure, which is a triazolone derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SC-51316 undergoes several types of chemical reactions, including:

    Oxidation: SC-51316 can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed on SC-51316 to obtain reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: SC-51316 can undergo substitution reactions where one or more substituents on the molecule are replaced with different groups.

Scientific Research Applications

SC-51316 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, SC-51316 is used as a tool compound to study the mechanisms of angiotensin II receptor antagonism and to develop new antihypertensive agents.

    Biology: In biological research, SC-51316 is used to investigate the role of angiotensin II receptors in various physiological and pathological processes.

    Medicine: SC-51316 has potential therapeutic applications in the treatment of hypertension and related cardiovascular diseases. It is used in preclinical studies to evaluate its efficacy and safety as an antihypertensive agent.

    Industry: In the pharmaceutical industry, SC-51316 is used in the development of new drugs targeting the renin-angiotensin system

Mechanism of Action

SC-51316 exerts its effects by antagonizing the angiotensin II type 1 receptor. This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By blocking the angiotensin II type 1 receptor, SC-51316 prevents the binding of angiotensin II, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This leads to a reduction in blood pressure and a decrease in the workload on the heart .

Comparison with Similar Compounds

SC-51316 is unique among angiotensin II receptor antagonists due to its nonpeptidic nature. Similar compounds include:

SC-51316 stands out due to its nonpeptidic structure, which may offer advantages in terms of stability and bioavailability compared to peptidic angiotensin II receptor antagonists.

Properties

CAS No.

133690-62-7

Molecular Formula

C24H29N7O

Molecular Weight

431.5 g/mol

IUPAC Name

2,5-dibutyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C24H29N7O/c1-3-5-11-22-27-31(16-6-4-2)24(32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)23-25-28-29-26-23/h7-10,12-15H,3-6,11,16-17H2,1-2H3,(H,25,26,28,29)

InChI Key

STODEQQYGGTXOS-UHFFFAOYSA-N

SMILES

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC

Canonical SMILES

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC

Appearance

Solid powder

Key on ui other cas no.

133690-62-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,5-dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
3H-1,2,4-Triazol-3-one, 2,5-dibutyl-2,4-dihydro-4-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
SC 51316
SC-51316

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
Reactant of Route 6
Reactant of Route 6
2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one

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